7-Azido-6-azaindole
Overview
Description
7-Azido-6-azaindole: is a heterocyclic compound that contains both nitrogen and azide functional groups It is part of the azaindole family, which is known for its significant biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-azido-6-azaindole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, starting from 2-fluoro-3-methylpyridine and arylaldehydes, a domino reaction can be employed to selectively synthesize 7-azaindoles . Another method involves the use of chloroamino-N-heterocycles, which undergo Suzuki-Miyaura coupling followed by acetic acid-catalyzed cyclization .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of microwave heating has been shown to dramatically accelerate the penultimate reaction step, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions: 7-Azido-6-azaindole undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro derivatives.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed: The major products formed from these reactions include nitro derivatives, amines, and various substituted azaindoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: 7-Azido-6-azaindole is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioisostere, which can mimic the properties of other biologically active compounds. This makes it useful in the design of new drugs and therapeutic agents .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it an important intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 7-azido-6-azaindole involves its interaction with specific molecular targets, such as enzymes and receptors. The azide group can participate in click chemistry reactions, forming stable triazole rings that enhance the compound’s binding affinity and specificity. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
6-Azaindole: Similar in structure but lacks the azide group, making it less reactive in certain chemical reactions.
5-Azaindole: Another positional isomer with different reactivity and biological properties.
4-Azaindole: Known for its unique electronic properties and applications in medicinal chemistry
Uniqueness: 7-Azido-6-azaindole stands out due to the presence of the azide group, which imparts unique reactivity and versatility. This makes it particularly valuable in click chemistry and other applications where the formation of stable triazole rings is desired .
Properties
IUPAC Name |
7-azido-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-12-11-7-6-5(1-3-9-6)2-4-10-7/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMLTNCOPKEVQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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